2-Thiazoleacetamide, 4,5-dihydro-4-oxo-
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Overview
Description
2-Thiazoleacetamide, 4,5-dihydro-4-oxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- typically involves the cyclization of thioamide with appropriate reagents. One classical method involves the Jacobsen cyclization of thioamide to form the thiazole ring . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate (K₂CO₃) .
Industrial Production Methods
Industrial production of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiazoleacetamide, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, enhancing its biological activity .
Scientific Research Applications
2-Thiazoleacetamide, 4,5-dihydro-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins contributes to its potency and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with similar structural features but lacking the acetamide group.
Thiazolidine: A saturated analog of thiazole with a similar ring structure but different reactivity.
Thiazolone: Contains a carbonyl group within the thiazole ring, similar to 2-Thiazoleacetamide, 4,5-dihydro-4-oxo-.
Uniqueness
2-Thiazoleacetamide, 4,5-dihydro-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H6N2O2S |
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Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h1-2H2,(H2,6,8) |
InChI Key |
GWSGSQUEZPZMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)N |
Origin of Product |
United States |
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